1-(2-Fluoro-4,6-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dimethoxy-6’-fluoroacetophenone is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 2’ and 4’ positions and a fluorine atom at the 6’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-6’-fluoroacetophenone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxyacetophenone with a fluorinating agent under specific conditions. For example, the fluorination can be carried out using a reagent like Selectfluor in the presence of a suitable solvent such as acetonitrile. The reaction typically requires controlled temperature and time to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of 2’,4’-Dimethoxy-6’-fluoroacetophenone may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 2,4-dimethoxyacetophenone using elemental fluorine or other fluorinating agents in a continuous flow reactor. This approach allows for better control over reaction parameters and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethoxy-6’-fluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acetophenone derivatives.
Scientific Research Applications
2’,4’-Dimethoxy-6’-fluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-6’-fluoroacetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dimethoxyacetophenone: Lacks the fluorine atom, which may result in different chemical and biological properties.
2’,4’-Dihydroxy-6’-methoxyacetophenone: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
2’,6’-Dimethoxyacetophenone:
Uniqueness
2’,4’-Dimethoxy-6’-fluoroacetophenone is unique due to the presence of both methoxy and fluoro substituents, which impart distinct electronic and steric effects. These properties can influence its reactivity, binding affinity, and overall utility in various applications.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-(2-fluoro-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11FO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3 |
InChI Key |
LUCLZBDEQNLYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.